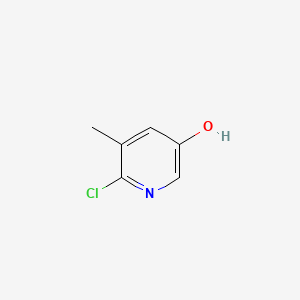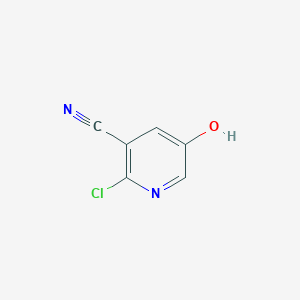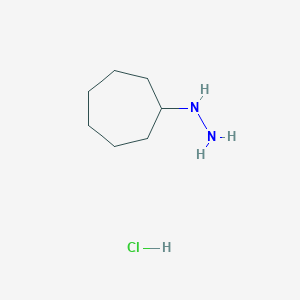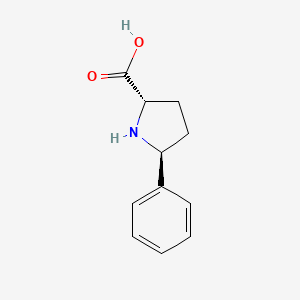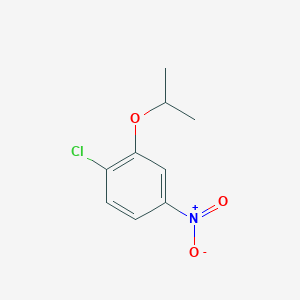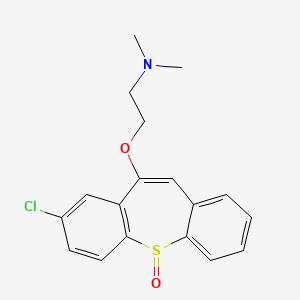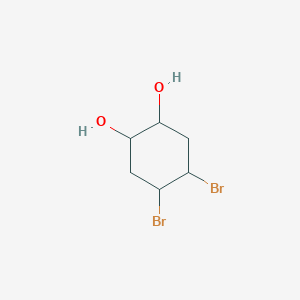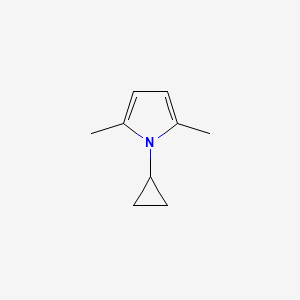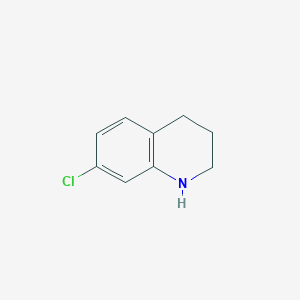
7-氯-1,2,3,4-四氢喹啉
概述
描述
7-Chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C9H10ClN. It is a derivative of tetrahydroquinoline, featuring a chlorine atom at the 7th position of the quinoline ring.
科学研究应用
7-Chloro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
作用机制
Target of Action
Tetrahydroquinolines, a class of compounds to which 7-chloro-1,2,3,4-tetrahydroquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s worth noting that tetrahydroquinolines can act as inhibitors of radical chain oxidation of organic compounds
Biochemical Pathways
Given the potential antioxidant properties of tetrahydroquinolines , it’s plausible that this compound could impact pathways related to oxidative stress and radical chain oxidation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Chloro-1,2,3,4-tetrahydroquinoline is currently unavailable. The compound is a solid at room temperature and should be stored in a dark, dry place . These characteristics may influence its bioavailability and pharmacokinetics.
Result of Action
Given the potential antioxidant properties of tetrahydroquinolines , it’s possible that this compound could help to mitigate oxidative stress at the molecular and cellular levels.
Action Environment
The compound’s stability may be affected by exposure to light, hence the recommendation to store it in a dark place .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction or oxidation followed by cyclization. Acid-catalyzed ring closures or rearrangements are also employed . For instance, the reaction of 7-chloroquinoline with hydrogen in the presence of a catalyst can yield 7-Chloro-1,2,3,4-tetrahydroquinoline.
Industrial Production Methods: Industrial production methods often utilize high-temperature cyclizations and metal-promoted processes to achieve higher yields and purity. These methods are optimized for large-scale production, ensuring the compound meets the required specifications for various applications .
化学反应分析
Types of Reactions: 7-Chloro-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
相似化合物的比较
- 1,2,3,4-Tetrahydroquinoline
- 7-Chloroquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: 7-Chloro-1,2,3,4-tetrahydroquinoline is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to 1,2,3,4-tetrahydroquinoline, the chloro derivative exhibits enhanced electrophilic substitution reactions. In contrast to 7-chloroquinoline, the tetrahydro derivative has greater flexibility and can participate in a wider range of chemical transformations .
属性
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEIRFXVLXAKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516324 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90562-35-9 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the biphenyl group in (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline?
A2: The research states that the biphenyl group occupies an axial position relative to the tetrahydroquinoline ring system []. Additionally, the two rings of the biphenyl group are nearly coplanar, with a dihedral angle of 2.65° between them []. This information contributes to understanding the overall three-dimensional structure of the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
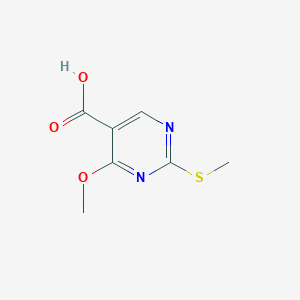
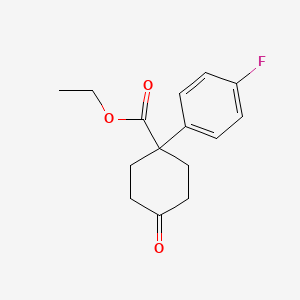

![Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1367265.png)
